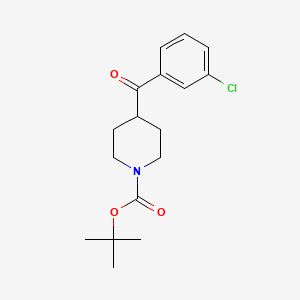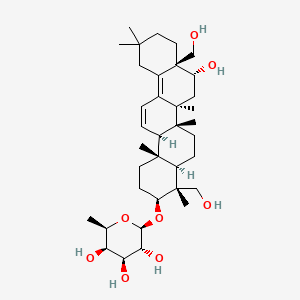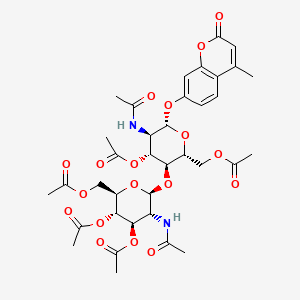
Salicylic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic Acid-d4 is an isotope labelled form of Salicylic Acid . It is used as an internal standard for the quantification of salicylic acid by GC- or LC-MS . Salicylic Acid-d4 is an active metabolite of the COX inhibitor aspirin and a plant hormone that has been found in Cucumis sativus .
Synthesis Analysis
Salicylic Acid-d4 can be synthesized from phenol. When phenol is reacted with sodium hydroxide, it forms sodium phenoxide. Sodium phenoxide then undergoes distillation and dehydration. This process is followed by a carboxylation reaction with carbon dioxide, which results in the formation of sodium salicylate .Molecular Structure Analysis
The formal name of Salicylic Acid-d4 is 6-hydroxy-benzoic-2,3,4,5-d4 acid . Its molecular formula is C7H2D4O3 and its formula weight is 142.1 . The InChi Code of Salicylic Acid-d4 is InChI=1S/C7H6O3/c8-6-4-2-1-3-5 (6)7 (9)10/h1-4,8H, (H,9,10)/i1D,2D,3D,4D .Chemical Reactions Analysis
Salicylic Acid-d4 is involved in various chemical reactions. For instance, it is used in the synthesis of aspirin, where salicylic acid is reacted with an excess of acetic anhydride . It also plays a role in the Berthelot reaction, where the electron-donating groups can promote the reaction, while the electron-withdrawing groups inhibit this reaction .Physical And Chemical Properties Analysis
Salicylic Acid-d4 is a crystalline solid . It is soluble in DMSO . The molecular weight or molar mass of salicylic acid is 138.12 g/mol .Applications De Recherche Scientifique
Treatment of Rheumatic and Skin Diseases
Salicylic Acid (SA) is extensively used in the treatment of rheumatic and skin diseases due to its analgesic, anti-inflammatory, and exfoliating properties . It is lipophilic in nature, which necessitates the need for appropriate delivery systems to harness these properties for different applications .
Drug Delivery Systems
Research has shown that Pluronic P123/F127 micellar systems can be effective delivery agents for SA . These systems exhibit interesting structural polymorphism upon solubilization of SA .
Antimicrobial Properties
SA-solubilized systems of both hydrophobic and hydrophilic Pluronics inhibit the growth of Gram-positive and Gram-negative bacteria . This suggests that the interaction of SA molecules with the bacterial cell membrane remains unobstructed upon encapsulation in Pluronic micelles .
Topical Applications
F127 hydrogel-based SA formulations with rheological properties suitable for topical applications have been prepared . These formulations can be useful as SA ointments, as F127 is an FDA-approved excipient for topical drug delivery applications .
Internal Standard for Quantification
Salicylic Acid-d4 is used as an internal standard for the quantification of salicylic acid by GC- or LC-MS .
Phytochemical Testing
Salicylic Acid-d4 is suitable for numerous LC/MS and GC/MS applications, including phytochemical testing .
Pharmaceutical Research
In pharmaceutical research, Salicylic Acid-d4 is used in various LC/MS and GC/MS applications .
Isotope Dilution Methods
Salicylic Acid-d4 is also used in isotope dilution methods, a technique used in accurate chemical analysis .
Safety And Hazards
Orientations Futures
Research on Salicylic Acid-d4 is expanding rapidly. It plays an important role in plant defense against both abiotic and biotic stresses . Future research may focus on the involvement of circadian rhythm-, autophagy-, and viral RNA silencing-related genes in Salicylic Acid-d4-mediated plant defense .
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676139 |
Source


|
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic Acid-d4 | |
CAS RN |
78646-17-0 |
Source


|
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














